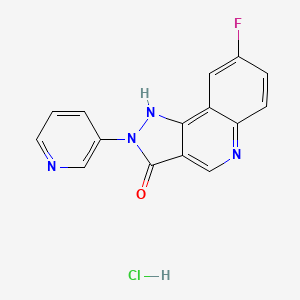
2,5-Dihydro-8-fluoro-2-(3-pyridinyl)-3H-pyrazolo(4,3-c)quinolin-3-one monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGS 15975A is a potent adenosine receptor antagonist with a novel nonxanthine heterocyclic ring structure. It has been studied extensively for its ability to inhibit adenosine receptors, particularly the A2 receptor subtype . This compound has shown promise in various pharmacological studies due to its unique structure and mechanism of action.
Preparation Methods
The synthesis of CGS 15975A involves several steps, starting with the preparation of the core heterocyclic structure.
Chemical Reactions Analysis
CGS 15975A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGS 15975A can lead to the formation of quinazoline derivatives, while reduction can yield triazoloquinazoline derivatives .
Scientific Research Applications
CGS 15975A has been widely used in scientific research due to its potent adenosine receptor antagonistic properties. In chemistry, it serves as a valuable tool for studying adenosine receptor interactions and signaling pathways. In biology and medicine, CGS 15975A has been investigated for its potential therapeutic applications, including its use as a cardiovascular agent and its role in modulating immune responses . Additionally, CGS 15975A has been explored for its potential in treating various diseases, such as cancer and neurological disorders .
Mechanism of Action
The mechanism of action of CGS 15975A involves its ability to competitively inhibit adenosine receptors, particularly the A2 receptor subtype. By blocking these receptors, CGS 15975A prevents the binding of adenosine, thereby inhibiting adenosine-mediated signaling pathways. This leads to various physiological effects, such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The molecular targets of CGS 15975A include the A1 and A2A adenosine receptors, with a higher affinity for the A2A receptor .
Comparison with Similar Compounds
CGS 15975A is often compared with other adenosine receptor antagonists, such as ZM 241385 and SCH 58261. These compounds share similar structures and pharmacological properties but differ in their selectivity and potency. For example, ZM 241385 has a higher selectivity for the A2A receptor compared to CGS 15975A, while SCH 58261 is known for its high affinity and selectivity for the A2A receptor . The unique structure of CGS 15975A, particularly its nonxanthine heterocyclic ring, distinguishes it from other adenosine receptor antagonists and contributes to its specific pharmacological profile .
Properties
CAS No. |
92458-35-0 |
|---|---|
Molecular Formula |
C15H10ClFN4O |
Molecular Weight |
316.72 g/mol |
IUPAC Name |
8-fluoro-2-pyridin-3-yl-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride |
InChI |
InChI=1S/C15H9FN4O.ClH/c16-9-3-4-13-11(6-9)14-12(8-18-13)15(21)20(19-14)10-2-1-5-17-7-10;/h1-8,19H;1H |
InChI Key |
CCTDPGJEKQMHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


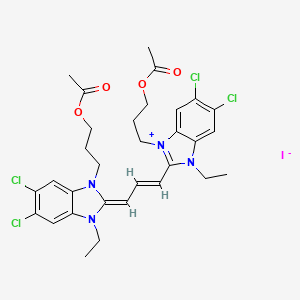
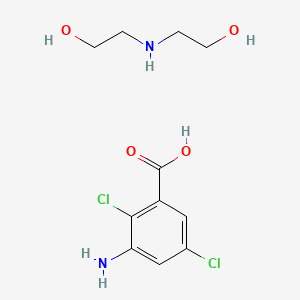
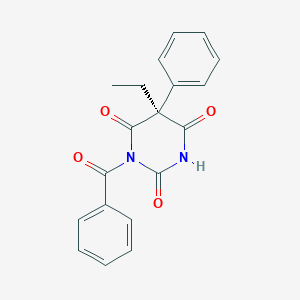


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)

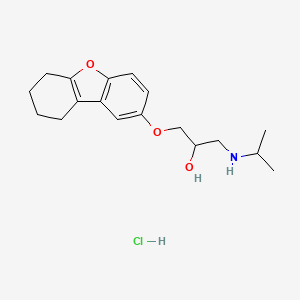
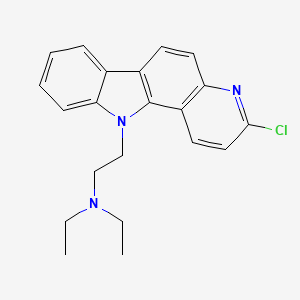
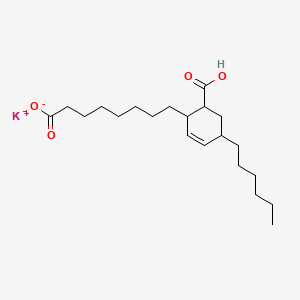

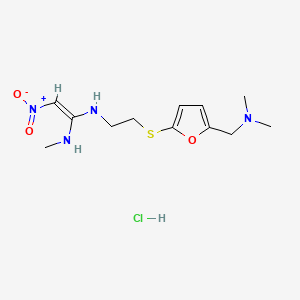
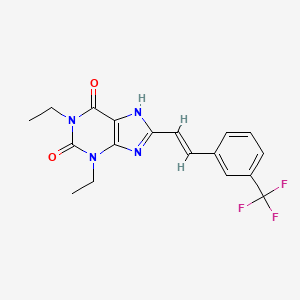
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
